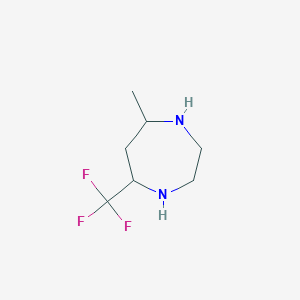

![molecular formula C26H17N3O B2534392 2-{[(E)-1H-吲哚-3-基亚甲基]氨基}-4,5-二苯基呋喃-3-腈 CAS No. 324066-72-0](/img/structure/B2534392.png)

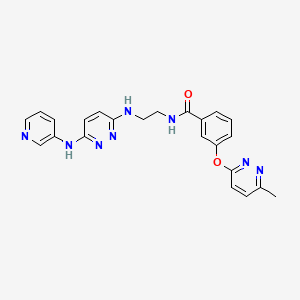

2-{[(E)-1H-吲哚-3-基亚甲基]氨基}-4,5-二苯基呋喃-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 3-formyl-6-methylchromone and p-chlorobenzaldehyde in absolute ethanol containing a few drops of hydrochloric acid .Molecular Structure Analysis

The structure of this compound was established via correct elemental analyses and spectroscopic data . The IR spectrum showed the absence of 3400-3100 cm-1. Also, the compound showed the presence of C=O function at 1640 and C-O at 1069 cm-1 which confirmed the presence of the pyranone ring .Chemical Reactions Analysis

The compound was used as a suitable intermediate for the synthesis of some new heterocycles bearing a furan nucleus in their structures . When the compound was allowed to react with hydrazines such as hydrazine hydrate and phenylhydrazine, the obtainable product did not show an absorption band attributed to C/N function near 2200 cm-1 and it also showed violet coloration with iron Ш chloride which confirmed the presence of a phenolic OH group in their structures .科学研究应用

合成及抗菌活性

2-氨基-4,5-二苯基呋喃-3-腈用作合成具有显着抗炎和抗菌性能的多种化合物的通用结构单元。库马尔、乔汉和德拉布 (2011) 的一项研究证明了取代的亚苄基苯乙酮和二苯基吡啶-3-腈衍生物的合成,显示出与标准药物吲哚美辛相比良好的抗炎活性,并且与标准药物氧氟沙星相比,对革兰氏阴性菌 (大肠杆菌) 和革兰氏阳性菌 (金黄色葡萄球菌) 具有显着的活性 (Kumar, Chauhan, & Drabu, 2011).

杂环合成

该化合物已被用作创建新型杂环化合物的核心结构。El-Shahawi 和 El-ziaty (2017) 探讨了其在合成新的呋喃 [2,3-d] 嘧啶-4(3H)-酮和 4H-呋喃 [2,3-d][1,3] 恶嗪-4-酮衍生物中的应用,展示了其在开发具有潜在生物活性的多种杂环化合物中的用途 (El-Shahawi & El-ziaty, 2017).

生物活性研究

从 2-氨基-4,5-二苯基呋喃-3-腈合成的呋喃衍生物的研究表明它们具有作为抗菌剂和抗真菌剂的潜力。Loğoğlu 等人。(2010) 从该衍生物中合成并表征了几种有机化合物,证明了对多种细菌和真菌的活性,表明其在开发新的抗菌剂方面很有用 (Loğoğlu, Yılmaz, Katırcıoğlu, Yakut, & Mercan, 2010).

抗真菌和抗菌衍生物

进一步的研究集中在合成包含 2-氨基噻吩-3-腈和其他化合物的苯并三唑衍生物,显示出有希望的抗菌和抗真菌活性。这些衍生物突出了该化合物作为具有治疗传染病的潜在应用的各种生物活性分子的前体的潜力 (Al-Omran, El-Khair, & Mohareb, 2002).

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . This suggests that the lipophilicity of the compound could influence its bioavailability.

Result of Action

Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives displayed moderate inhibitory activity against α-glucosidase .

属性

IUPAC Name |

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYVLUHZOPVFCV-STBIYBPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)